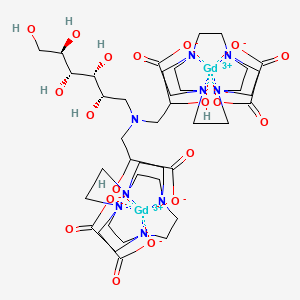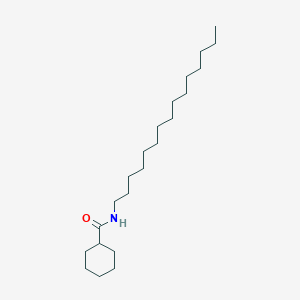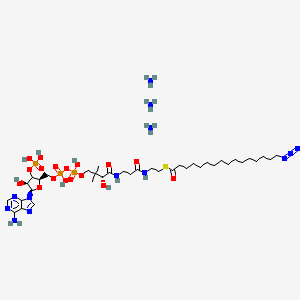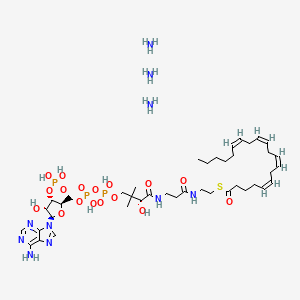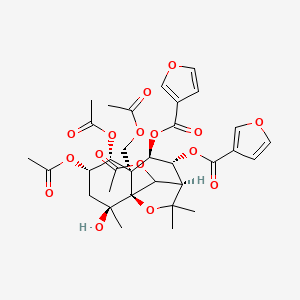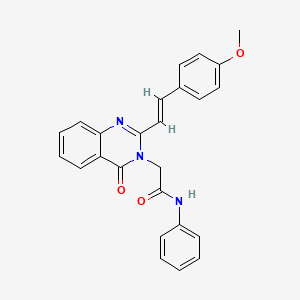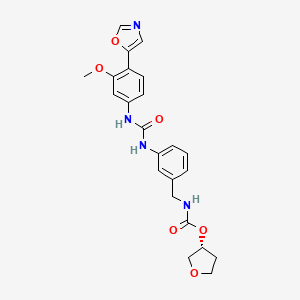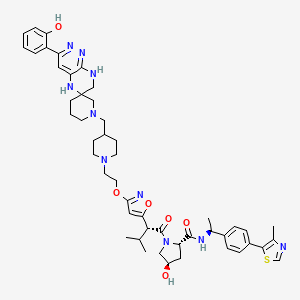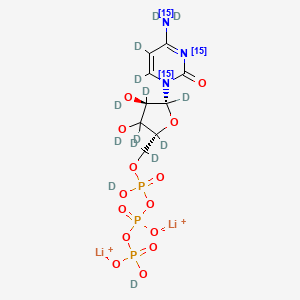
Cytidine-5'-triphosphate-15N3,d14 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine-5’-triphosphate-15N3,d14 (dilithium) is a nucleoside triphosphate that serves as a building block for nucleotides and nucleic acids. It is labeled with deuterium and nitrogen-15 isotopes, making it useful in various research applications. This compound is essential in the de novo pyrimidine biosynthetic pathway and plays a crucial role in lipid biosynthesis .
准备方法
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphate-15N3,d14 (dilithium) is synthesized through the catalytic formation of cytidine-5’-triphosphate from uridine-5’-triphosphate. The reaction is catalyzed by cytidine triphosphate synthase . The process involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the cytidine-5’-triphosphate molecule .
Industrial Production Methods
Industrial production of cytidine-5’-triphosphate-15N3,d14 (dilithium) involves large-scale synthesis using similar catalytic processes. The production is carefully controlled to ensure high purity and isotopic labeling efficiency. The compound is typically produced in solution form and stored at low temperatures to maintain stability .
化学反应分析
Types of Reactions
Cytidine-5’-triphosphate-15N3,d14 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of oxidized derivatives.
Reduction: This reaction involves the gain of electrons, potentially forming reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often used in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The reactions are typically conducted under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various derivatives of cytidine-5’-triphosphate, which can be used in further biochemical and pharmaceutical applications .
科学研究应用
Cytidine-5’-triphosphate-15N3,d14 (dilithium) has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.
Biology: Plays a crucial role in nucleotide and nucleic acid synthesis, essential for DNA and RNA research.
Medicine: Used in the study of metabolic pathways and the development of nucleotide-based therapies.
Industry: Employed in the production of labeled biomolecules for various industrial applications
作用机制
Cytidine-5’-triphosphate-15N3,d14 (dilithium) exerts its effects by serving as a substrate for cytidine triphosphate synthase, catalyzing the formation of cytidine-5’-triphosphate from uridine-5’-triphosphate. This process is essential for the de novo pyrimidine biosynthetic pathway. The compound also participates in lipid biosynthesis, contributing to the formation of phospholipids and other essential biomolecules .
相似化合物的比较
Similar Compounds
- Cytidine-5’-triphosphate-15N3 dilithium
- Cytidine-5’-triphosphate-d14 disodium
- Cytidine-5’-triphosphate-13C,d1 dilithium
- Cytidine-5’-triphosphate-13C9 dilithium
Uniqueness
Cytidine-5’-triphosphate-15N3,d14 (dilithium) is unique due to its dual isotopic labeling with deuterium and nitrogen-15. This dual labeling enhances its utility in tracing and quantitation studies, providing more detailed insights into biochemical pathways compared to singly labeled compounds .
属性
分子式 |
C9H14Li2N3O14P3 |
|---|---|
分子量 |
512.1 g/mol |
IUPAC 名称 |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,4R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7-,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,10+1,11+1,12+1,13D,14D;;/hD4 |
InChI 键 |
OFXQOIVYFQDFTK-VSZJVJSHSA-L |
手性 SMILES |
[2H]C1=C([15N](C(=O)[15N]=C1[15N]([2H])[2H])[C@]2([C@](C([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |
规范 SMILES |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




